2,7-Dibromodibenzo-P-dioxin
Overview
Description
2,7-Dibromodibenzo-P-dioxin is a chemical compound that contains 24 bonds in total, including 18 non-H bonds, 12 multiple bonds, 12 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, and 2 aromatic ethers .
Synthesis Analysis
The synthesis of 2,7-Dibromodibenzo-P-dioxin has been studied through the thermal reactions of 2,4-dibromophenol (diBP), 2,6-diBP, and 2,4,6-triBP. The major compound produced from the thermal reaction of 2,4-diBP was 2,7-dibromodibenzo-p-dioxin .Molecular Structure Analysis
The molecular structure of 2,7-Dibromodibenzo-P-dioxin consists of 22 atoms, including 6 Hydrogen atoms, 12 Carbon atoms, 2 Oxygen atoms, and 2 Bromine atoms .Chemical Reactions Analysis
The chemical reactions of 2,7-Dibromodibenzo-P-dioxin involve processes of debromination and bromination. The pyrolysis of 2,6-diBP and 2,4,6-triBP produced two major brominated dioxin isomers through direct condensation and a Smiles rearrangement .Physical And Chemical Properties Analysis
2,7-Dibromodibenzo-P-dioxin is described as colorless crystals or a white powder. It is insoluble in water .Scientific Research Applications
Formation and Analysis
- Pyrolysis and Thermal Reactions : A study explored the thermal reactions of brominated phenols and their pyrolytic products, with 2,7-dibromodibenzo-p-dioxin (diBDD) being a major compound produced from these reactions. It was observed that the maximum yield of dioxins was at 400°C, with decomposition through debromination occurring at higher temperatures (Na, Hong, & Kim, 2007).
Environmental and Health Effects
- Toxicity Profiles : An article reviewed the health effects of polybrominated dibenzo-p-dioxins (PBDDs), suggesting that brominated compounds might have similar toxicity profiles to their chlorinated homologs. However, a major data gap in exposure scenarios and environmental levels limits risk assessment of these chemicals (Birnbaum, Staskal, & Diliberto, 2003).
Biodegradation and Biotransformation
- Degradation by Fungi : Certain fungi species, particularly Coprinellus species, have shown the ability to degrade 2,7-dibromodibenzo-p-dioxin, transforming it into monohydroxylated compounds. This process is potentially mediated by the P450 system and is significant for its application in soil bioremediation (Suhara, Kamei, Maekawa, & Kondo, 2011).
Environmental Formation and Persistence
- Formation from Natural Precursors : The formation of brominated dioxins from natural substances like 2,4,6-tribromophenol, particularly in marine systems, has been investigated. This formation process supports the theory that PBDDs, including diBDD, are naturally formed and have environmental relevance (Arnoldsson, Andersson, & Haglund, 2012).
Application in Bioremediation and Research
- Metabolism by Engineered Yeasts : Research involving recombinant yeast cells expressing mammalian cytochrome P450 showed metabolism of polychlorinated dibenzo-p-dioxins (PCDDs), including 2,7-dibromodibenzo-p-dioxin. This study indicates potential applications in bioremediation of contaminated soils and treatment of dioxin exposure (Sakaki, Shinkyo, Takita, Ohta, & Inouye, 2002).
properties
IUPAC Name |
2,7-dibromodibenzo-p-dioxin | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2O2/c13-7-1-3-9-11(5-7)16-10-4-2-8(14)6-12(10)15-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZRQZSGNKQNMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC3=C(O2)C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00192318 | |
Record name | Dibenzo(b,e)(1,4)dioxin, 2,7-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00192318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dibromodibenzo-P-dioxin | |
CAS RN |
39073-07-9 | |
Record name | Dibenzo(b,e)(1,4)dioxin, 2,7-dibromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039073079 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzo(b,e)(1,4)dioxin, 2,7-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00192318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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